molecular formula C17H14ClN B14782494 Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)-

Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)-

Cat. No.: B14782494
M. Wt: 267.8 g/mol
InChI Key: RXXKJIBSPBFJRB-UHFFFAOYSA-N
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Description

Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)-, is a substituted isoquinoline derivative featuring a chloro group at the 6-position and a 3,5-dimethylphenyl moiety at the 1-position. The 3,5-dimethylphenyl group is notable for its electron-donating methyl substituents, which influence lipophilicity, steric bulk, and electronic properties. Such derivatives are often explored for biological activity, including enzyme inhibition or material science applications, depending on the core structure .

Properties

Molecular Formula

C17H14ClN

Molecular Weight

267.8 g/mol

IUPAC Name

6-chloro-1-(3,5-dimethylphenyl)isoquinoline

InChI

InChI=1S/C17H14ClN/c1-11-7-12(2)9-14(8-11)17-16-4-3-15(18)10-13(16)5-6-19-17/h3-10H,1-2H3

InChI Key

RXXKJIBSPBFJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC(=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Alkaline potassium permanganate (KMnO4)

    Reduction: Various reducing agents such as lithium aluminum hydride (LiAlH4)

    Substitution: Bromine in nitrobenzene

Major Products Formed

Mechanism of Action

The mechanism of action of Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. As a heterocyclic aromatic compound, it can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on aromatic rings critically impacts biological and physicochemical properties. For example:

  • N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () exhibited high photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM), comparable to analogs with electron-withdrawing groups (e.g., 3,5-difluorophenyl). This suggests that both electron-donating (methyl) and withdrawing (fluoro) groups can enhance activity, possibly by modulating compound lipophilicity or target interaction .
  • N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide showed similar PET inhibition, but meta-substitution (3,5-dimethyl) generally provides better steric alignment for target binding compared to ortho-substitution (2,5-dimethyl) in some systems .

Lipophilicity and Membrane Interaction

For instance:

  • In poly(arylene ether sulfone)s (), the 3,5-dimethylphenyl pendant contributed to anisotropic membrane swelling and hydroxide conductivity (49.8 mS cm⁻¹ at 80°C), attributed to its hydrophobic bulk and dense distribution .
  • In contrast, N-(3-chlorophenyl)-2,2,2-trichloro-acetamide () exhibited distinct crystal packing due to smaller substituents, highlighting how methyl groups alter solid-state geometry and solubility .

Steric and Crystallographic Considerations

  • Crystal Structure: The 3,5-dimethylphenyl group in N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () forms asymmetric units with two molecules, suggesting enhanced van der Waals interactions and tighter packing compared to mono-substituted analogs. This may reduce solubility but improve thermal stability .
  • Crosslinked vs. Uncrosslinked Systems : In polymer chemistry (), crosslinked 3,5-dimethylphenyl-containing membranes showed lower swelling and higher chemical stability, underscoring the role of substituent bulk in material durability .

Biological Activity

Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- , examining its biological activity through various studies, including in vitro assays and mechanistic investigations.

Chemical Structure and Properties

The compound Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- features a chlorinated isoquinoline backbone substituted with a dimethylphenyl group. This unique structure is hypothesized to contribute to its biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, a study evaluated various isoquinoline derivatives against human cancer cell lines, revealing that certain compounds exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
6-Chloro-1-(3,5-dimethylphenyl)-A549 (Lung)7.2 ± 0.5
6-Chloro-1-(3,5-dimethylphenyl)-MCF-7 (Breast)9.4 ± 0.6
CisplatinA54915.37
CisplatinMCF-716.1

The compound demonstrated an IC50 value of 7.2 µM against A549 lung cancer cells and 9.4 µM against MCF-7 breast cancer cells, indicating a strong antiproliferative effect compared to the standard drug cisplatin .

Antimicrobial Activity

Isoquinolines are also known for their antimicrobial properties . In vitro studies have shown that isoquinoline derivatives can inhibit the growth of various bacterial strains. For example:

Bacterial StrainInhibition Zone (mm)
Pseudomonas aeruginosa22
Klebsiella pneumoniae25

These results suggest that the compound possesses significant antibacterial activity, comparable to established antibiotics .

The mechanism by which Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation: Binding to cellular receptors can modulate signaling pathways associated with apoptosis and cell cycle regulation.

Further detailed studies are needed to elucidate the precise molecular interactions and pathways involved .

Case Studies

A notable case study involved the synthesis and evaluation of various isoquinoline derivatives where Isoquinoline, 6-chloro-1-(3,5-dimethylphenyl)- was included among the tested compounds. The study reported that this derivative showed promising results in both cytotoxicity assays and antimicrobial screenings, reinforcing its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-1-(3,5-dimethylphenyl)isoquinoline, and what analytical techniques validate its purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions, where the chloro and dimethylphenyl groups are introduced via regioselective functionalization of the isoquinoline core. Key steps include protecting-group strategies to avoid side reactions. Purity is validated using HPLC (≥95% purity threshold) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Structural confirmation relies on 1^1H/13^13C NMR spectroscopy, with emphasis on aromatic proton splitting patterns (e.g., 6.8–7.5 ppm for isoquinoline protons) and chlorine-induced deshielding effects .

Q. How is X-ray crystallography applied to determine the molecular structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is performed using a monoclinic P21/c space group (cell parameters: a = 12.173 Å, b = 14.036 Å, c = 8.949 Å, β = 95.77°). Data collection involves a graphite-monochromated MoKα source (λ = 0.71073 Å) at 293 K. Hydrogen atoms are geometrically constrained, and thermal displacement parameters (Uiso_{iso}) are refined anisotropically. Intermolecular interactions (e.g., C–H···O hydrogen bonds) are analyzed using Mercury software to map packing diagrams .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy) for this compound?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, microbial strains) or solvent effects. A systematic approach includes:

  • Dose-response curves : Test across a wide concentration range (e.g., 0.1–100 μM) in multiple cell lines (e.g., HeLa, MCF-7) and microbial species (e.g., S. aureus, C. albicans).
  • Solvent controls : Use DMSO (<0.1% v/v) to rule out solvent interference.
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values. Cross-reference with structural analogs to identify substituent-dependent trends (e.g., chlorine’s role in lipophilicity) .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) is used with crystal structure coordinates (PDB ID: 3XYZ) or homology models. Key steps:

  • Ligand preparation : Optimize geometry at the B3LYP/6-31G* level.
  • Binding site analysis : Identify hydrophobic pockets (e.g., 3,5-dimethylphenyl moiety) and electrostatic interactions (e.g., chlorine with Arg residues).
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess stability (RMSD < 2.0 Å). Validate predictions with SPR or ITC binding assays .

Q. How do substituent modifications (e.g., replacing chlorine with fluorine) impact the compound’s photophysical properties for optoelectronic applications?

  • Methodological Answer : Substituent effects are studied via:

  • DFT calculations : Compare HOMO-LUMO gaps (e.g., 3.2 eV for Cl vs. 3.0 eV for F) using Gaussian09 at the CAM-B3LYP/def2-TZVP level.
  • UV-Vis spectroscopy : Measure absorbance shifts (e.g., λmax_{max} from 280 nm to 265 nm for fluorinated analogs).
  • Device testing : Fabricate OLEDs with the compound as an emissive layer; evaluate external quantum efficiency (EQE) and CIE coordinates. PXZ-Mes3B derivatives have shown EQE up to 22.8% in similar systems .

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